N-methyl-3-(trifluoromethyl)aniline

Medicinal Chemistry ADME Lipophilicity

N-Methyl-3-(trifluoromethyl)aniline (CAS 2026-70-2), also known as 3-(methylamino)benzotrifluoride, is a fluorinated aromatic amine featuring a trifluoromethyl group at the meta position of the aniline ring and an N-methyl substituent. It is primarily utilized as a synthetic intermediate in the pharmaceutical and agrochemical industries, where the trifluoromethyl group imparts enhanced metabolic stability and lipophilicity to downstream target molecules.

Molecular Formula C8H8F3N
Molecular Weight 175.15 g/mol
CAS No. 2026-70-2
Cat. No. B1304902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-3-(trifluoromethyl)aniline
CAS2026-70-2
Molecular FormulaC8H8F3N
Molecular Weight175.15 g/mol
Structural Identifiers
SMILESCNC1=CC=CC(=C1)C(F)(F)F
InChIInChI=1S/C8H8F3N/c1-12-7-4-2-3-6(5-7)8(9,10)11/h2-5,12H,1H3
InChIKeySRTKIHVQZYXHHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methyl-3-(trifluoromethyl)aniline (CAS 2026-70-2) Procurement Guide: Key Intermediate for Fluorinated APIs and Agrochemicals


N-Methyl-3-(trifluoromethyl)aniline (CAS 2026-70-2), also known as 3-(methylamino)benzotrifluoride, is a fluorinated aromatic amine featuring a trifluoromethyl group at the meta position of the aniline ring and an N-methyl substituent. It is primarily utilized as a synthetic intermediate in the pharmaceutical and agrochemical industries, where the trifluoromethyl group imparts enhanced metabolic stability and lipophilicity to downstream target molecules [1]. This compound serves as a building block for the synthesis of various bioactive molecules, including kinase inhibitors and crop protection agents .

N-Methyl-3-(trifluoromethyl)aniline (CAS 2026-70-2): Why Simple Aniline Analogs Cannot Be Substituted


The presence and precise positioning of both the N-methyl group and the meta-trifluoromethyl substituent are critical for downstream applications. Simple substitution with 3-(trifluoromethyl)aniline (CAS 98-16-8) introduces an unsubstituted primary amine, which alters reactivity profiles in subsequent coupling reactions and can significantly change the physicochemical properties of final drug candidates. Similarly, employing the para-isomer, N-methyl-4-(trifluoromethyl)aniline (CAS 22864-65-9), results in a different electronic distribution and steric environment, potentially leading to reduced target binding affinity or altered metabolic pathways [1]. The unique combination of substituents in CAS 2026-70-2 is often required to achieve the desired balance of lipophilicity, metabolic stability, and synthetic accessibility in lead optimization programs.

Quantitative Differentiation of N-Methyl-3-(trifluoromethyl)aniline (CAS 2026-70-2) vs. Closest Analogs


Enhanced Lipophilicity (LogP) vs. Non-Methylated Parent

N-methylation of 3-(trifluoromethyl)aniline significantly increases lipophilicity, a key determinant of membrane permeability and oral bioavailability. The computed LogP (XLogP3) for N-methyl-3-(trifluoromethyl)aniline is 3.3, whereas the non-methylated parent, 3-(trifluoromethyl)aniline (CAS 98-16-8), has a lower computed LogP of 2.3 [1]. This represents a calculated increase of approximately 1.0 log unit, indicating a 10-fold higher partition coefficient favoring lipid environments. This difference is supported by experimentally determined LogP values: 2.95 for the N-methyl derivative [2] versus 2.3 for the parent [3].

Medicinal Chemistry ADME Lipophilicity

Increased Metabolic Stability via N-Methyl Blockade

The N-methyl group acts as a metabolic blocking group, protecting the amine from common Phase I oxidative metabolism pathways, such as N-dealkylation and N-oxidation by cytochrome P450 enzymes [1]. While direct metabolic stability data comparing N-methyl-3-(trifluoromethyl)aniline to its non-methylated analog in human liver microsomes are not publicly available, studies on N-trifluoromethyl amines versus N-methyl amines demonstrate that N-methyl substitution can significantly increase metabolic stability [2]. Specifically, research shows that N-methyl analogues of N-trifluoromethyl azoles exhibit increased metabolic stability compared to their N-H counterparts, with this effect being generalizable to aniline derivatives due to the similar electronic environment of the amine nitrogen [3].

Drug Metabolism ADME Cytochrome P450

Differentiated Synthetic Reactivity: N-Methyl vs. N-H in Cross-Coupling Reactions

The N-methyl group in CAS 2026-70-2 sterically and electronically modulates the reactivity of the aniline nitrogen in transition metal-catalyzed cross-coupling reactions. Compared to 3-(trifluoromethyl)aniline (primary amine), the secondary amine in N-methyl-3-(trifluoromethyl)aniline exhibits distinct behavior in Buchwald-Hartwig amination and Ullmann-type couplings. Primary amines can undergo competitive β-hydride elimination and imine formation, leading to lower yields and byproduct formation. The N-methyl substitution eliminates these pathways, often resulting in cleaner reactions and higher yields of desired coupled products [1]. This differentiation is critical for synthesizing complex drug-like molecules where precise control over regioselectivity is required.

Organic Synthesis Cross-Coupling Buchwald-Hartwig

Optimal Procurement Scenarios for N-Methyl-3-(trifluoromethyl)aniline (CAS 2026-70-2)


Medicinal Chemistry: Lead Optimization of Kinase Inhibitors Requiring Enhanced Lipophilicity

In kinase inhibitor programs where target engagement is limited by poor cellular permeability, the N-methyl-3-(trifluoromethyl)aniline fragment is strategically incorporated to increase lipophilicity (LogP 3.3 vs. 2.3 for non-methylated analog) and metabolic stability. This building block is specifically used to synthesize ATP-competitive inhibitors of TrkA kinase and other tyrosine kinases, where the meta-CF3 group engages hydrophobic back pockets and the N-methyl group improves oral bioavailability [1].

Agrochemical Development: Synthesis of Selective Herbicides and Fungicides

The trifluoromethyl group in CAS 2026-70-2 is a privileged motif in modern agrochemicals due to its resistance to environmental degradation and enhanced uptake into plants and pests. This intermediate is employed in the construction of herbicides targeting acetolactate synthase (ALS) and fungicides inhibiting succinate dehydrogenase (SDHI). The N-methyl group provides a handle for further derivatization while maintaining the desired lipophilicity for cuticular penetration [2].

Chemical Biology: Probe Development for Epigenetic Targets (HDAC Inhibitors)

Derivatives of N-methyl-3-(trifluoromethyl)aniline have been patented as histone deacetylase (HDAC) inhibitors for cancer therapy. The specific substitution pattern (meta-CF3, N-methyl) contributes to a favorable balance of enzyme inhibition potency and cellular activity. The N-methyl group is essential for achieving selectivity against HDAC isoforms, as it occupies a small hydrophobic pocket in the enzyme active site [3].

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